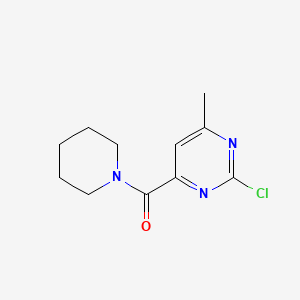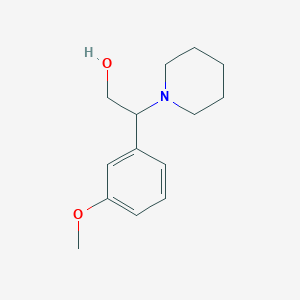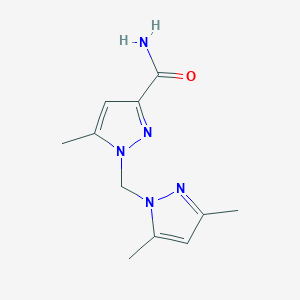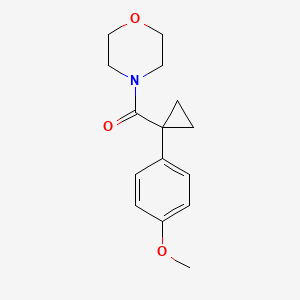
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with piperidine. The reaction is carried out in the presence of a suitable solvent such as dioxane . The process involves nucleophilic substitution where the chlorine atom at the 4-position of the pyrimidine ring is replaced by the piperidin-1-yl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Applications De Recherche Scientifique
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other enzymes involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine
- Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
Uniqueness
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and piperidinyl group makes it a versatile intermediate for synthesizing a variety of bioactive compounds .
Propriétés
Formule moléculaire |
C11H14ClN3O |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
(2-chloro-6-methylpyrimidin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H14ClN3O/c1-8-7-9(14-11(12)13-8)10(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3 |
Clé InChI |
TUXWRSVGFGXCQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)




![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)





